N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,4-dimethoxybenzamide” is likely to be an organic compound given its structure. It contains a benzamide group, which is a common functional group in many pharmaceutical drugs . The compound also contains a dihydroacenaphtho[5,4-d]thiazol-8-yl group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic group .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The dihydroacenaphtho[5,4-d]thiazol-8-yl group could potentially undergo reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Development of Quality Control Methods for Anticonvulsants
A study highlighted the synthesis of thiadiazole derivatives, showing high anticonvulsive activity, which led to the development of quality control techniques for these compounds. This research is pivotal for the standardization and quality assurance of new medicinal substances, including those related to the specified benzamide derivative (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Novel Thiazolidinedione Derivatives for Anti-Diabetic Activity
Another research focus is on thiazolidinedione derivatives for their anti-diabetic activity. These studies involve designing and synthesizing novel compounds to evaluate their pharmacological effects, furthering our understanding of new therapeutic agents for diabetes management (Shrivastava, Batham, Sinha, Parida, Garabadu, & Choubey, 2016).
Molecular Structure and Intermolecular Interactions
Investigations into the molecular structure and intermolecular interactions of benzamide derivatives provide insights into their potential pharmacological applications. These studies involve spectral methods and X-ray crystallography to understand the compound's properties and interactions at the molecular level (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Synthesis and Evaluation of Antiproliferative and Antimicrobial Properties
Research on Schiff bases derived from thiadiazole compounds explores their antiproliferative and antimicrobial properties. These studies contribute to the development of new compounds with potential cancer therapeutic and antimicrobial applications, expanding the scope of benzamide derivatives in medicinal chemistry (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Antitumor Evaluation of Heterocyclic Compounds
The synthesis and antitumor evaluation of heterocyclic compounds derived from benzamide derivatives demonstrate significant inhibitory effects on various cancer cell lines. This research is crucial for the discovery of new antitumor agents and for understanding the mechanism behind their activities (Shams, Mohareb, Helal, & Mahmoud, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-16-9-8-14(10-17(16)27-2)21(25)24-22-23-20-15-5-3-4-12-6-7-13(19(12)15)11-18(20)28-22/h3-5,8-11H,6-7H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRJRSHUEMAHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.